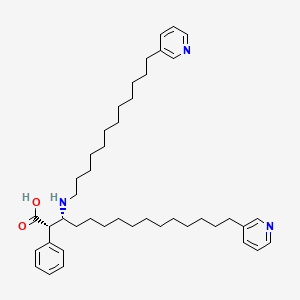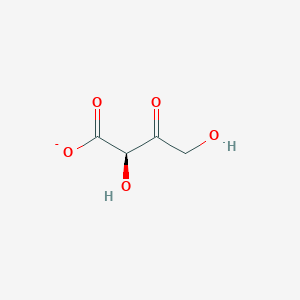
3-Dehydro-L-threonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2,4-dihydroxy-3-oxobutanoate is the conjugate base of 3-dehydro-L-threonic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a (R)-2,4-dihydroxy-3-oxobutanoic acid. It is an enantiomer of a (S)-2,4-dihydroxy-3-oxobutanoate.
Applications De Recherche Scientifique
Metabolism in Plants
Research has shown that l-threonic acid, closely related to 3-Dehydro-L-threonate, is a natural constituent in leaves of certain plants like Pelargonium crispum and Rumex x acutus. These plants metabolize l-threonate into various products, including tartrate and other carbohydrate metabolism products. The study of l-threonate metabolism in these plants provides insights into the biochemistry of plant metabolism and potential agricultural applications (Helsper & Loewus, 1982).
Synthesis and Thermodynamic Properties
The synthesis and thermodynamic properties of metal complexes of l-threonate, which is structurally similar to 3-Dehydro-L-threonate, have been extensively studied. For instance, copper l-threonate hydrate and potassium l-threonate hydrate have been synthesized and characterized, providing valuable data on their heat-capacity, enthalpy of formation, and dehydration processes. These studies are crucial for understanding the physical and chemical properties of such complexes, which can have applications in materials science and pharmaceuticals (Qing et al., 2006), (Wei et al., 2006).
Neuropharmacology and Cognitive Enhancement
A significant application of L-threonate, which may extend to its derivative 3-Dehydro-L-threonate, is in neuropharmacology. Studies have shown that L-threonate can modulate intraneuronal magnesium concentration, impacting cognitive abilities. This property is being explored for its potential in enhancing learning and memory and in the treatment of cognitive decline in conditions like Alzheimer's disease (Sun et al., 2016).
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetics of calcium l-threonate in humans have been studied, which is relevant for understanding how 3-Dehydro-L-threonate might behave in the body. Such research is crucial for developing effective supplementation strategies and understanding the metabolic fate of threonate-based compounds (Wang, Hu, & Jiang, 2013), (Wang, Hu, & Jiang, 2011).
CO2 Absorption
Studies on potassium threonate have explored its capacity for CO2 absorption, which may provide insights into potential environmental applications of 3-Dehydro-L-threonate. Understanding how these compounds interact with greenhouse gases can inform strategies for carbon capture and environmental remediation (Portugal, Magalhães, & Mendes, 2008).
Hair Growth Regulation
Interestingly, L-threonate has been studied for its effect on hair growth, specifically its potential to combat androgen-driven balding. This could suggest dermatological applications for 3-Dehydro-L-threonate in hair growth regulation and treatment of hair loss conditions (Kwack et al., 2010).
Propriétés
Nom du produit |
3-Dehydro-L-threonate |
|---|---|
Formule moléculaire |
C4H5O5- |
Poids moléculaire |
133.08 g/mol |
Nom IUPAC |
(2R)-2,4-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/p-1/t3-/m1/s1 |
Clé InChI |
SCSGVVIUUUPOOJ-GSVOUGTGSA-M |
SMILES isomérique |
C(C(=O)[C@H](C(=O)[O-])O)O |
SMILES canonique |
C(C(=O)C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



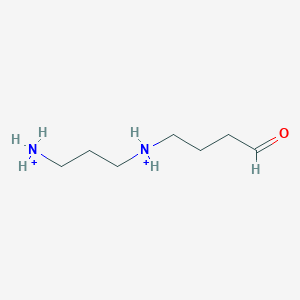
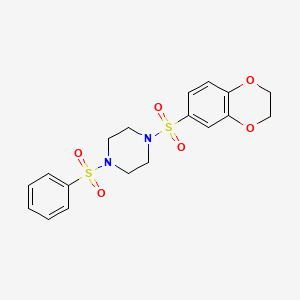



![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

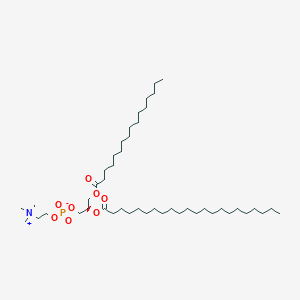
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

